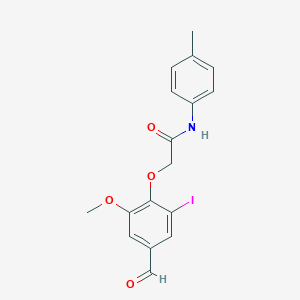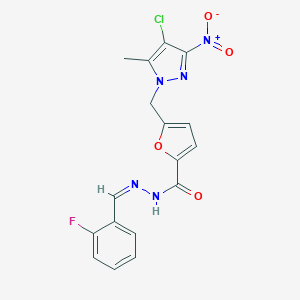
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide, also known as FMIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the binding of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide to specific receptors or proteins in cells, leading to changes in cellular signaling pathways and gene expression. These changes may ultimately result in the observed biochemical and physiological effects of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide.
Biochemical and Physiological Effects:
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including cytotoxicity against cancer cells, inhibition of enzyme activity, and modulation of cellular signaling pathways. For example, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is its high yield and purity in synthesis, which allows for consistent and reproducible results in lab experiments. However, one limitation of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is its potential toxicity, which requires careful handling and safety precautions in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide, including further studies on its mechanism of action, optimization of its synthesis method, and development of new applications for 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide in various fields. Additionally, the use of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide as a fluorescent probe for imaging of cancer cells holds promise for future diagnostic and therapeutic applications in cancer research.
Synthesemethoden
The synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 2-(4-iodo-2,6-dimethoxyphenoxy)acetic acid with 4-methylphenylhydrazine, followed by oxidation with sodium chlorite and acetic acid. The resulting product is then treated with formic acid to obtain 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging, a catalyst for organic reactions, and a ligand for metal ions. In particular, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide has shown promise as a fluorescent probe for imaging of cancer cells due to its ability to selectively bind to cancer cells and emit fluorescence upon excitation.
Eigenschaften
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECMTRMDGTZJMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-[(Z)-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzyl acetate](/img/structure/B450739.png)
![2-(4-chlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B450746.png)

![N-(3,5-dimethylphenyl)-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B450748.png)
![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B450750.png)
![2-(4-cyanophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide](/img/structure/B450753.png)
![N-(2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B450755.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-bisnitro-4-methylbenzamide](/img/structure/B450756.png)
![4-bromo-1-methyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B450758.png)
![N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B450759.png)
![2-(4-chlorophenoxy)-N-[3-(N-{3-nitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B450760.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450762.png)

